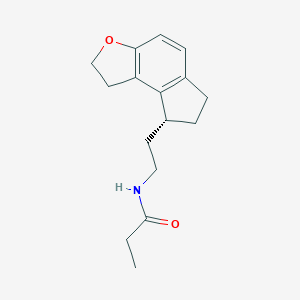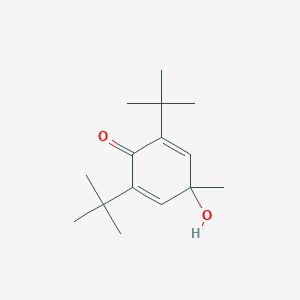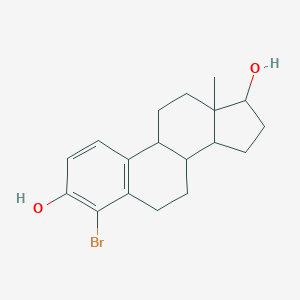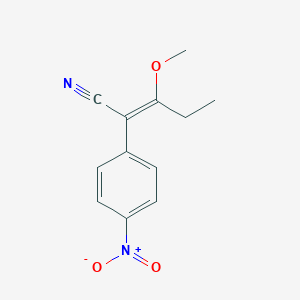
(Z)-3-methoxy-2-(4-nitrophenyl)pent-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-3-methoxy-2-(4-nitrophenyl)pent-2-enenitrile is an organic compound that belongs to the class of nitriles. Nitriles are characterized by the presence of a cyano group (-C≡N) attached to a carbon atom. This compound features a methoxy group (-OCH₃) and a nitrophenyl group (-C₆H₄NO₂) attached to a pentenenitrile backbone. The (Z) configuration indicates the specific geometric arrangement of the substituents around the double bond.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-methoxy-2-(4-nitrophenyl)pent-2-enenitrile can be achieved through various methods. One common approach involves the reaction of 4-nitrobenzaldehyde with a suitable methoxy-substituted alkene under basic conditions to form the desired product. The reaction typically requires a base such as sodium hydroxide or potassium carbonate and may be carried out in a solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-3-methoxy-2-(4-nitrophenyl)pent-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The nitrile group can be reduced to an amine using reagents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium or platinum catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: 3-methoxy-2-(4-aminophenyl)pent-2-enenitrile.
Reduction: 3-methoxy-2-(4-nitrophenyl)pentan-2-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(Z)-3-methoxy-2-(4-nitrophenyl)pent-2-enenitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (Z)-3-methoxy-2-(4-nitrophenyl)pent-2-enenitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-3-methoxy-2-(4-nitrophenyl)pent-2-enenitrile: The (E) isomer with different geometric configuration.
3-methoxy-2-(4-nitrophenyl)butanenitrile: A similar compound with a shorter carbon chain.
3-methoxy-2-(4-aminophenyl)pent-2-enenitrile: The reduced form of the nitro compound.
Uniqueness
(Z)-3-methoxy-2-(4-nitrophenyl)pent-2-enenitrile is unique due to its specific geometric configuration and the presence of both methoxy and nitrophenyl groups. This combination of functional groups and geometry imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
IUPAC Name |
(Z)-3-methoxy-2-(4-nitrophenyl)pent-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-3-12(17-2)11(8-13)9-4-6-10(7-5-9)14(15)16/h4-7H,3H2,1-2H3/b12-11+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYUARODYCMEMQR-VAWYXSNFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C#N)C1=CC=C(C=C1)[N+](=O)[O-])OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(/C#N)\C1=CC=C(C=C1)[N+](=O)[O-])/OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
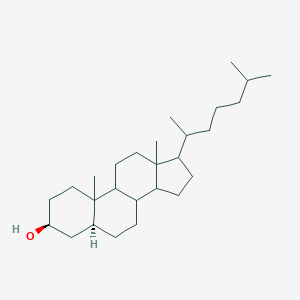
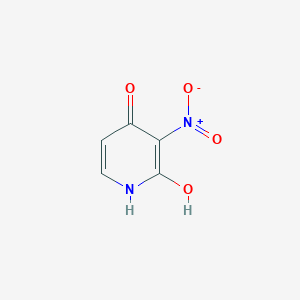

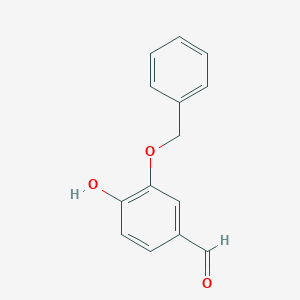
![Carbamic acid, N-[[4-[[(4-amino[1,1'-biphenyl]-3-yl)amino]carbonyl]phenyl]methyl]-, methyl ester](/img/structure/B116520.png)
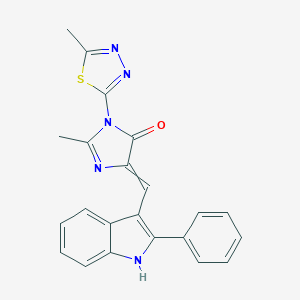
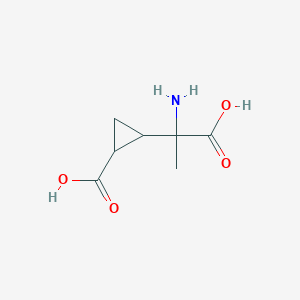

![(20S)-21-[[Tris(isopropyll)silyl]oxy]-20-methyl-pregn-4-en-3-one](/img/structure/B116537.png)
